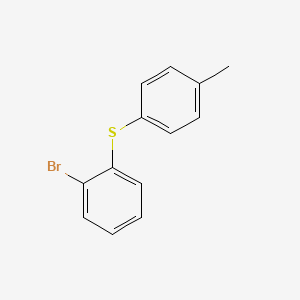
(2-Bromophenyl)(p-tolyl)sulfane
描述
(2-Bromophenyl)(p-tolyl)sulfane is an organic compound that features a bromine atom attached to a phenyl ring, which is further substituted with a 4-tolylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(p-tolyl)sulfane typically involves the bromination of a precursor compound. One common method is the bromination of 2-(4-tolylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(2-Bromophenyl)(p-tolyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The tolylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tolylsulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products or modified sulfanyl groups.
科学研究应用
(2-Bromophenyl)(p-tolyl)sulfane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of functional materials, such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Catalysis: Used in the development of catalysts for various chemical reactions.
作用机制
The mechanism of action of (2-Bromophenyl)(p-tolyl)sulfane in chemical reactions involves the reactivity of the bromine atom and the tolylsulfanyl group. The bromine atom can participate in nucleophilic substitution reactions, while the tolylsulfanyl group can undergo oxidation or reduction. The molecular targets and pathways depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- 2-(4-Tolylsulfanyl)-phenyl chloride
- 2-(4-Tolylsulfanyl)-phenyl iodide
- 2-(4-Tolylsulfanyl)-phenyl fluoride
Uniqueness
(2-Bromophenyl)(p-tolyl)sulfane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. The tolylsulfanyl group also provides unique chemical properties, such as the ability to undergo oxidation and reduction reactions, which can be exploited in various applications.
属性
分子式 |
C13H11BrS |
|---|---|
分子量 |
279.2 g/mol |
IUPAC 名称 |
1-bromo-2-(4-methylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11BrS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,1H3 |
InChI 键 |
CYUPFFKTTJMWLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
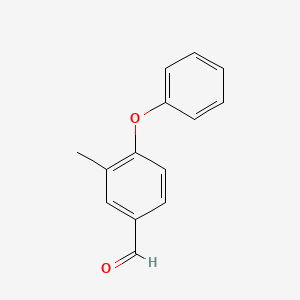
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
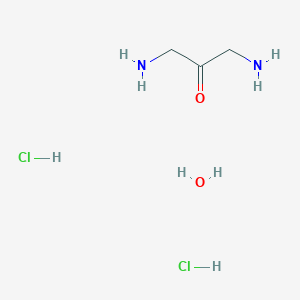
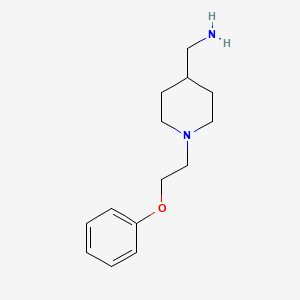
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
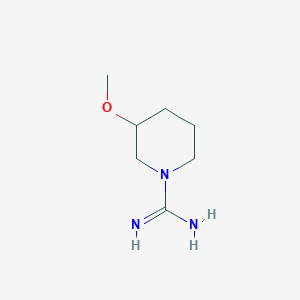
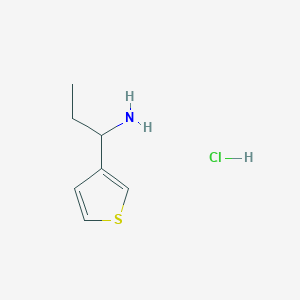
![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
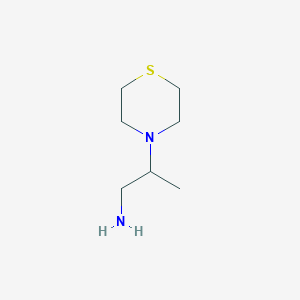
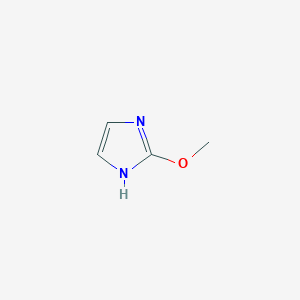
![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)
![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)

